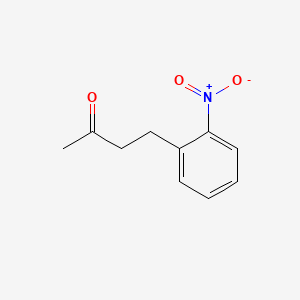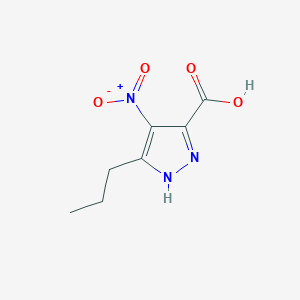![molecular formula C11H14N4O B3023461 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine CAS No. 1035840-63-1](/img/structure/B3023461.png)
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine
Vue d'ensemble
Description
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine, also known as OP4, is a chemical compound that has recently gained attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of piperidines and has a molecular formula of C13H16N4O. OP4 has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have reported the synthesis of various heterocyclic compounds, including oxazolopyridine derivatives, demonstrating methodologies for constructing complex molecules. Ibrahim et al. (2011) described the acylation of heteroaromatic amines leading to the synthesis of new classes of triazolopyridine and pyrazolopyridine derivatives, highlighting a strategy for creating compounds with potential biological activity (H. M. Ibrahim, H. Behbehani, S. Makhseed, M. H. Elnagdi, 2011). Similarly, Deau et al. (2015) explored the design, synthesis, and evaluation of compounds as dual serotonin receptor antagonists, utilizing oxazolopyridin-2-one structures to achieve potent ligand activity (Emmanuel Deau, E. Robin, Raluca Voinea, 2015).
Potential Therapeutic Applications
The pharmacological exploration of oxazolopyridine derivatives extends to their potential as receptor antagonists and their implications in therapeutic applications. For instance, compounds based on the oxazolopyridine framework have been investigated for their ability to cross the blood-brain barrier and act as central nervous system (CNS) agents, suggesting their utility in developing new drugs for CNS disorders (Emmanuel Deau, E. Robin, Raluca Voinea, 2015). Another study by Olczak et al. (2021) examined 4-n-propyl piperazine derivatives as potential histamine H3 receptor antagonists, indicating the versatility of oxazolopyridine structures in modulating receptor activity (A. Olczak, J. Sukiennik, Beata Olszewska, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSZVYZLQWXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)
